molecular formula C19H22N4O3S B2823921 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013796-81-0

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2823921
CAS No.: 1013796-81-0
M. Wt: 386.47
InChI Key: SSWSFVXUWDMPCY-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the condensation of 6-methoxybenzothiazole with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This activation is mediated through the modulation of key mitochondrial proteins such as Bcl-2 and Bax, which regulate the balance between cell survival and death.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: This compound shares the benzothiazole core but differs in the substituents on the thiazole ring.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Similar in structure but contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical reactivity and potential biological activities. This structural feature sets it apart from other benzothiazole derivatives and contributes to its versatility in various applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSFVXUWDMPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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